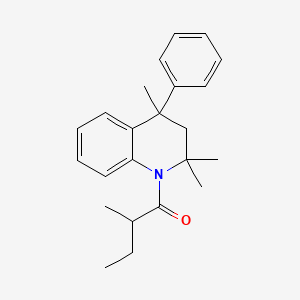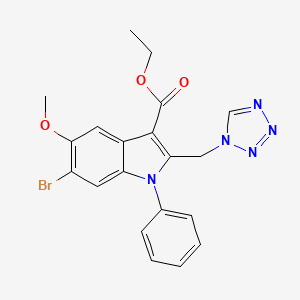
3-(1-Ethylpiperidin-3-yl)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethylpiperidin-3-yl)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is a complex organic compound that features a piperidine ring, an oxazolidinone ring, and several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-3-yl)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the cyclization of amino alcohols with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods provide good yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, continuous flow reactions are often employed due to their scalability and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various enantioenriched α-substituted piperidines . This method is advantageous for large-scale production due to its high yield and diastereoselectivity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-3-yl)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
3-(1-Ethylpiperidin-3-yl)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-3-yl)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The oxazolidinone ring may also contribute to its bioactivity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
Oxazolidinone Derivatives: Compounds like linezolid, which is used as an antibiotic.
Uniqueness
3-(1-Ethylpiperidin-3-yl)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is unique due to its combination of a piperidine ring and an oxazolidinone ring, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets compared to simpler piperidine or oxazolidinone derivatives.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-3-yl)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H24N2O3/c1-5-14-8-6-7-10(9-14)15-11(16)18-12(2,3)13(15,4)17/h10,17H,5-9H2,1-4H3 |
InChI Key |
YNKAKTJZJSXZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)N2C(=O)OC(C2(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(hydroxyimino)-N'-[(E)-(4-methoxyphenyl)methylidene]ethanehydrazide](/img/structure/B11517553.png)
![6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11517561.png)
![(2E)-6,7-dimethyl-2-[(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11517562.png)
![N-(3,5-dimethylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517568.png)
![6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11517569.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11517577.png)
![2,5-dichloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11517583.png)
![6-bromo-N-({2-[2-(4-bromophenoxy)propanoyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11517591.png)

![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11517600.png)
![[Bis(3-nitrophenyl)phosphoroso]diethylamine](/img/structure/B11517605.png)
![2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11517617.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B11517626.png)

